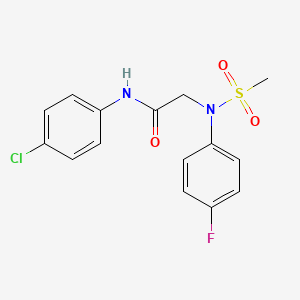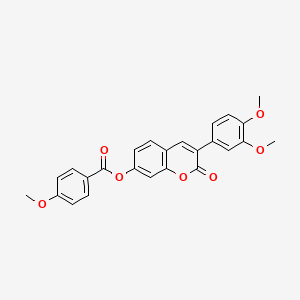![molecular formula C23H22N2O2 B6120801 2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B6120801.png)
2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole is a benzimidazole derivative that has been widely studied for its potential therapeutic applications. This compound has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of 2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has also been reported to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole has a variety of biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. It has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole has been shown to inhibit the replication of hepatitis C virus and human immunodeficiency virus.
実験室実験の利点と制限
One advantage of using 2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole in lab experiments is its ability to exhibit multiple biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been reported to have low toxicity, making it a potentially safe therapeutic agent. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research of 2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets. Another direction is to explore the potential therapeutic applications of this compound in other diseases, such as autoimmune diseases and neurological disorders. Additionally, future studies could focus on developing new synthetic methods for this compound to improve its solubility and bioavailability.
合成法
The synthesis of 2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole involves the reaction of 4-methylphenol with 2-phenoxyethylamine to form the intermediate, 2-(4-methylphenoxy)ethylamine. This intermediate is then reacted with o-phenylenediamine to form the final product, 2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole. The synthesis of this compound has been reported in the literature using different methods, including microwave-assisted synthesis, ultrasound-assisted synthesis, and conventional heating.
科学的研究の応用
2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole has been studied for its potential therapeutic applications in various diseases. This compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been reported to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole has been shown to have anti-viral activity against hepatitis C virus and human immunodeficiency virus.
特性
IUPAC Name |
2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-18-11-13-20(14-12-18)27-17-23-24-21-9-5-6-10-22(21)25(23)15-16-26-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWCZHOWAOXEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dibromo-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6120718.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B6120724.png)
![2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol](/img/structure/B6120732.png)

![N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6120743.png)
![1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6120745.png)
![2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B6120749.png)
![4-[2-(3-methoxybenzyl)-4-morpholinyl]-6-methyl-2-pyrimidinamine](/img/structure/B6120754.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B6120767.png)
![6-oxo-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6120793.png)


![2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone](/img/structure/B6120823.png)
![{[5-(2-fluorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B6120834.png)